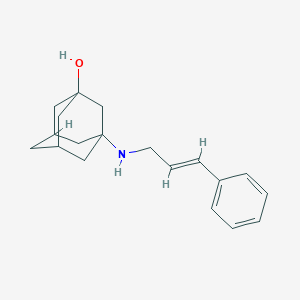![molecular formula C21H23N3O3 B271952 2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine](/img/structure/B271952.png)
2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine, commonly known as DMPEA-BZ, is a novel compound that has been of interest to the scientific community due to its potential for various applications in the field of pharmacology. DMPEA-BZ is a member of the phenethylamine class of compounds and has been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
DMPEA-BZ has been the subject of several scientific studies due to its potential for various applications in the field of pharmacology. Some of the research applications of DMPEA-BZ include its use as a potential antidepressant, anxiolytic, and cognitive enhancer. DMPEA-BZ has also been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of DMPEA-BZ is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. DMPEA-BZ has also been shown to have affinity for the dopamine D2 receptor and the α2-adrenergic receptor. These interactions may contribute to its potential for various pharmacological applications.
Biochemical and Physiological Effects:
DMPEA-BZ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as an antidepressant and anxiolytic. DMPEA-BZ has also been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Additionally, DMPEA-BZ has been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMPEA-BZ is its potential for various pharmacological applications. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. However, one limitation of DMPEA-BZ is its limited availability. The synthesis of DMPEA-BZ is complex and requires specialized equipment and expertise, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of DMPEA-BZ. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases. DMPEA-BZ has been shown to exhibit neuroprotective properties, and further research may reveal its potential for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a cognitive enhancer. DMPEA-BZ has been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Further research may reveal its potential for the treatment of cognitive disorders such as dementia and schizophrenia.
Conclusion:
In conclusion, DMPEA-BZ is a novel compound with potential for various applications in the field of pharmacology. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential for various pharmacological applications.
Méthodes De Synthèse
The synthesis of DMPEA-BZ involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPEA-BZ as a white solid with a high yield.
Propriétés
Nom du produit |
2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine |
|---|---|
Formule moléculaire |
C21H23N3O3 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C21H23N3O3/c1-25-19-8-7-16(14-20(19)26-2)9-12-22-15-17-5-3-6-18(13-17)27-21-23-10-4-11-24-21/h3-8,10-11,13-14,22H,9,12,15H2,1-2H3 |
Clé InChI |
DUMJMWFUBDXUDQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)